molecular formula C19H19N3O2 B2921507 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide CAS No. 1110979-69-5

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B2921507
CAS No.: 1110979-69-5
M. Wt: 321.38
InChI Key: QGIVDRSBLGZMCS-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent against various pathogens . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it may be used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by quinazoline and quinazolinone derivatives, there is potential for the development of new pharmaceuticals .

Preparation Methods

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(4-methylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib. These compounds share a similar quinazoline core structure but differ in their substituents and biological activities . For example, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers . The unique structure of this compound may confer distinct biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-17-21-16-7-5-4-6-15(16)19(22-17)24-12-18(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVDRSBLGZMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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